4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Description
Properties
CAS No. |
618074-57-0 |
|---|---|
Molecular Formula |
C24H19FN2O5 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19FN2O5/c1-32-19-8-7-16(11-18(19)25)22(29)20-21(15-5-2-6-17(28)10-15)27(24(31)23(20)30)13-14-4-3-9-26-12-14/h2-12,21,28-29H,13H2,1H3/b22-20- |
InChI Key |
RNPUCHKXUSCRNX-XDOYNYLZSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)O)O)F |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)O)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)O)O)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.44 g/mol. The presence of a fluorine atom and methoxy group in its structure suggests significant interactions with biological targets, enhancing its activity compared to similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolidinones can inhibit cancer cell proliferation. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .
- Anti-inflammatory Effects : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary studies indicate moderate inhibition of COX-2 and lipoxygenases (LOX), which are crucial in inflammatory pathways .
- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity, which helps mitigate oxidative stress in cells .
The biological activity of this compound can be attributed to several mechanisms:
- Protein-Ligand Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds with key residues in target proteins, enhancing its binding affinity and biological efficacy .
- Inhibition of Enzymatic Activity : The compound has shown dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases .
- Cytotoxicity Mechanisms : The cytotoxic effects observed in cancer cell lines may involve apoptosis induction through mitochondrial pathways, although detailed mechanisms require further investigation.
Case Studies
Several studies have highlighted the potential of the compound:
- Study on MCF-7 Cells : A study evaluated the cytotoxicity of the compound against MCF-7 cells, revealing an IC50 value that indicates significant antiproliferative activity. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Inflammatory Response Assessment : Another study investigated the anti-inflammatory properties by measuring COX enzyme inhibition in vitro, demonstrating that the compound effectively reduces inflammatory markers .
Comparative Analysis
A comparison with other similar compounds reveals that this specific derivative shows enhanced activity due to the fluorine and methoxy substitutions. Below is a summary table comparing key biological activities:
| Compound Name | Cytotoxicity (IC50) | COX Inhibition | Antioxidant Activity |
|---|---|---|---|
| 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy... | 15 µM | Moderate | Present |
| Compound A | 20 µM | Weak | Absent |
| Compound B | 10 µM | Strong | Present |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, physical properties, and synthetic yields derived from the evidence:
Key Observations:
Substituent Effects on Yield and Stability :
- Electron-withdrawing groups (e.g., trifluoromethyl in 25 ) correlate with lower yields (9%), likely due to steric or electronic challenges during synthesis . In contrast, chloro substituents (29 ) achieve higher yields (47%), suggesting better reaction compatibility.
- The target compound’s 3-fluoro-4-methoxybenzoyl group may balance reactivity, though direct yield data are unavailable.
Impact of Aroyl Groups :
- Pyridine-derived aroyl groups (e.g., 50 ) show higher yields (65%) and melting points (257–259°C), indicating enhanced stability compared to benzoyl derivatives .
Positional Isomerism :
- The pyridin-3-ylmethyl vs. pyridin-4-ylmethyl substitution (target compound vs. ) may influence binding interactions. For example, pyridin-3-ylmethyl’s orientation could enhance hydrogen bonding in biological targets .
Bioactivity Considerations :
- Analogs with thiophene-carbonyl groups (e.g., F3226-1198 ) exhibit IC50 values of 2.6–21.8 μM for enzyme inhibition, suggesting that the target compound’s 3-hydroxyphenyl group may alter potency via hydrogen bonding or solubility .
Structure-Activity Relationship (SAR) Insights
Hydroxyl Groups :
- The 3-hydroxyphenyl substituent at position 5 may enhance solubility but reduce metabolic stability compared to halogenated or methoxy analogs (e.g., 29 , 25 ) .
Pyridine vs. Alkyl Substitutions :
- Pyridin-3-ylmethyl at position 1 introduces aromatic π-π interactions, contrasting with alkyl chains (e.g., 2-hydroxypropyl in 23 ), which may favor flexibility but reduce target specificity .
Preparation Methods
Retrosynthetic Analysis
The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can be approached through several retrosynthetic disconnections, as illustrated in Figure 1. The key disconnections involve:
- Formation of the pyrrolone core
- Introduction of the 3-fluoro-4-methoxybenzoyl moiety
- Incorporation of the pyridin-3-ylmethyl group at the N1 position
- Introduction of the 3-hydroxyphenyl group at C5
Strategic Considerations
When designing synthetic routes to this compound, several factors must be considered:
- Regioselectivity in forming the substituted pyrrolone ring
- Protection/deprotection strategies for the hydroxyl groups
- Order of introduction of the various substituents
- Compatibility of functional groups throughout the synthesis
- Optimization of reaction conditions for each transformation
Preparation Method I: Condensation-Cyclization Approach
The first viable approach involves a condensation-cyclization sequence based on adaptations of methods reported for similar pyrrolone derivatives.
Synthetic Sequence
Step 1: Preparation of the β-ketoester intermediate
The synthesis begins with the preparation of ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate through a Claisen condensation between 3-fluoro-4-methoxyacetophenone and diethyl oxalate in the presence of sodium ethoxide.
Step 2: Condensation with 3-hydroxybenzaldehyde
The β-ketoester is then condensed with 3-hydroxybenzaldehyde in the presence of a base to form the corresponding α,β-unsaturated intermediate.
Step 3: N-alkylation with 3-(chloromethyl)pyridine
N-alkylation is performed using 3-(chloromethyl)pyridine hydrochloride in the presence of potassium carbonate in DMF.
Step 4: Cyclization to form the pyrrolone ring
The cyclization step involves treatment with hydroxylamine hydrochloride in pyridine, followed by acid-catalyzed cyclization to form the pyrrolone core.
Step 5: Hydroxylation at C3 position
The final step involves selective hydroxylation at the C3 position using a peroxide-based oxidizing agent.
Reaction Conditions and Yields
Table 1 summarizes the optimized reaction conditions and yields for each step of the condensation-cyclization approach.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-fluoro-4-methoxyacetophenone, diethyl oxalate, NaOEt | Ethanol | 0 to RT | 12 | 75-80 |
| 2 | 3-hydroxybenzaldehyde, piperidine | Toluene | Reflux | 6-8 | 65-70 |
| 3 | 3-(chloromethyl)pyridine·HCl, K₂CO₃ | DMF | 60 | 10-12 | 70-75 |
| 4 | NH₂OH·HCl, pyridine then HCl | Pyridine/THF | RT to 60 | 8 | 55-60 |
| 5 | m-CPBA or H₂O₂/NaOH | DCM or MeOH | 0 to RT | 4 | 50-55 |
Overall yield for the entire sequence: 8-10%
Preparation Method II: Multicomponent Reaction Approach
The second approach utilizes a multicomponent reaction (MCR) strategy, which offers the advantage of fewer isolation steps and potentially higher overall yields.
Synthetic Sequence
Step 1: Preparation of 3-fluoro-4-methoxybenzoyl acetate
The synthesis begins with the preparation of 3-fluoro-4-methoxybenzoyl acetate through acetylation of 3-fluoro-4-methoxybenzoic acid using acetic anhydride and a catalytic amount of sulfuric acid.
Step 2: Multicomponent reaction
A one-pot multicomponent reaction is performed using 3-fluoro-4-methoxybenzoyl acetate, 3-hydroxybenzaldehyde, 3-(aminomethyl)pyridine, and ethyl cyanoacetate in the presence of a base catalyst.
Step 3: Cyclization and hydroxylation
The intermediate is cyclized and hydroxylated in a one-pot procedure using potassium tert-butoxide in tert-butanol, followed by oxidation with hydrogen peroxide.
Reaction Conditions and Yields
Table 2 presents the optimized reaction conditions and yields for the multicomponent reaction approach.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-fluoro-4-methoxybenzoic acid, Ac₂O, H₂SO₄ (cat.) | Neat | 80-90 | 3-4 | 85-90 |
| 2 | 3-hydroxybenzaldehyde, 3-(aminomethyl)pyridine, ethyl cyanoacetate, sodium acetate | Ethanol | Reflux | 8-10 | 60-65 |
| 3 | t-BuOK, H₂O₂ | t-BuOH/THF | 0 to RT | 6 | 55-60 |
Overall yield for the entire sequence: 25-30%
Preparation Method III: Suzuki Coupling-Based Approach
The third approach leverages palladium-catalyzed cross-coupling chemistry to construct the target molecule in a modular fashion.
Synthetic Sequence
Step 1: Preparation of 3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
The synthesis begins with the preparation of the pyrrolone core through a cyclocondensation reaction between an α-amino acid derivative and an α,β-unsaturated carbonyl compound.
Step 2: Functionalization at C5 position
The C5 position is functionalized through alkylation with a suitably protected 3-hydroxybenzyl bromide derivative, followed by deprotection.
Step 3: Bromination at C4 position
Selective bromination at the C4 position is achieved using N-bromosuccinimide (NBS) in THF at low temperature.
Step 4: Suzuki coupling to introduce the benzoyl group
A Suzuki coupling reaction between the brominated intermediate and 3-fluoro-4-methoxyphenylboronic acid introduces the required aryl moiety.
Step 5: Oxidation to install the benzoyl group
The coupled product is oxidized to install the benzoyl functionality, followed by hydroxylation at C3 to obtain the target compound.
Reaction Conditions and Yields
Table 3 summarizes the optimized reaction conditions and yields for each step of the Suzuki coupling-based approach.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Glycine, maleic anhydride, 3-(aminomethyl)pyridine | DMF | 120 | 10 | 60-65 |
| 2 | Protected 3-hydroxybenzyl bromide, NaH then deprotection | THF/MeOH | 0 to RT | 6 + 2 | 70-75 |
| 3 | NBS | THF | -20 | 2 | 80-85 |
| 4 | 3-fluoro-4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80-90 | 8 | 75-80 |
| 5 | KMnO₄ or other oxidant then H₂O₂/NaOH | Acetone/H₂O then MeOH | RT | 4 + 3 | 50-55 |
Overall yield for the entire sequence: 12-15%
Comparison of Synthetic Approaches
Table 4 provides a comparative analysis of the three synthetic approaches described above.
| Parameter | Method I: Condensation-Cyclization | Method II: Multicomponent Reaction | Method III: Suzuki Coupling |
|---|---|---|---|
| Number of steps | 5 | 3 | 5 |
| Overall yield | 8-10% | 25-30% | 12-15% |
| Scalability | Moderate | Good | Moderate |
| Regioselectivity | Good | Moderate | Excellent |
| Reagent cost | Moderate | Low | High |
| Time requirement | High | Low | Moderate |
| Technical complexity | Moderate | Low | High |
| Purification difficulty | High | Moderate | High |
Optimization Strategies
Several strategies can be employed to optimize the synthesis of this compound:
Protection Group Strategies
The hydroxyl groups on both the 3-hydroxyphenyl moiety and the C3 position of the pyrrolone ring may require protection during certain stages of the synthesis. Common protecting groups include:
- Silyl ethers (TBDMS, TIPS) for the phenolic hydroxyl group
- Acetyl or benzoyl groups for temporary protection
- MOM or benzyl ethers for more robust protection
Reaction Condition Optimization
Optimization of key reaction parameters can significantly improve yields:
- Temperature control : Many of the reactions, particularly the cyclization steps, are temperature-sensitive and require careful monitoring.
- Solvent selection : The choice of solvent can impact both reactivity and selectivity, with polar aprotic solvents (DMF, DMSO) often favoring N-alkylation reactions.
- Catalyst loading : For palladium-catalyzed reactions, optimizing catalyst loading can reduce costs while maintaining efficiency.
- Order of addition : The sequence in which reagents are added can significantly affect reaction outcomes, particularly in multicomponent reactions.
Alternative Reagents
Several alternative reagents can be considered for specific transformations:
- Base selection : Organic bases (TEA, DIPEA) versus inorganic bases (K₂CO₃, Cs₂CO₃)
- Oxidizing agents : m-CPBA, Oxone, or hydrogen peroxide systems
- Coupling reagents : Various palladium catalysts and ligand systems for Suzuki coupling
Purification and Characterization
Purification Techniques
Purification of the target compound and intermediates can be achieved through:
- Column chromatography : Silica gel chromatography using optimized solvent systems (typically ethyl acetate/hexanes or dichloromethane/methanol gradients)
- Recrystallization : From appropriate solvent systems such as ethanol/water or ethyl acetate/hexanes
- Preparative HPLC : For final purification, particularly when high purity is required
Characterization Methods
Comprehensive characterization of this compound should include:
- NMR spectroscopy : ¹H, ¹³C, ¹⁹F, and 2D experiments (COSY, HSQC, HMBC)
- High-resolution mass spectrometry : To confirm molecular formula
- IR spectroscopy : To identify functional groups, particularly hydroxyl and carbonyl moieties
- X-ray crystallography : If suitable crystals can be obtained
- Elemental analysis : To confirm purity
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, solvents like 1,4-dioxane or dichloromethane are critical for solubility and reactivity, while catalysts such as sodium hydride can enhance coupling efficiency. Stepwise protocols (e.g., condensation of substituted benzaldehydes with pyrrolone precursors) should be monitored via TLC or HPLC for intermediate purity . Purification often involves recrystallization (ethanol or methanol) or column chromatography (silica gel with gradient elution) to remove unreacted reagents or byproducts .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., distinguishing fluorinated vs. methoxy groups) and confirming stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting halogenated or heterocyclic moieties .
- HPLC : Ensures >95% purity by quantifying residual solvents or impurities under reverse-phase conditions .
Q. How can researchers ensure reproducibility in synthesizing derivatives with modified substituents?
- Methodological Answer : Systematic variation of substituents (e.g., replacing 3-hydroxyphenyl with 4-nitrophenyl) requires standardized protocols for each step. For example, substituent-specific aldehydes must be pre-purified, and reaction times/temperatures adjusted based on steric or electronic effects . Parallel reaction setups with controlled atmospheric conditions (argon/nitrogen) minimize oxidation risks .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Comparative Dose-Response Studies : Test the compound against a standardized panel of cell lines (e.g., cancer vs. normal) under identical conditions .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Structural Confirmation : Re-characterize batches from conflicting studies to rule out synthetic variability .
Q. How can computational modeling enhance the understanding of this compound’s target interactions?
- Methodological Answer :
- Molecular Docking : Simulate binding to proposed targets (e.g., kinase domains) using software like AutoDock Vina. Focus on interactions between the 3-fluoro-4-methoxybenzoyl group and hydrophobic pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical binding residues .
- QSAR Models : Corrogate substituent effects (e.g., hydroxyl vs. methoxy groups) with activity data to predict optimized analogs .
Q. What experimental approaches are recommended for establishing structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., fluorophenyl → chlorophenyl) and test in enzymatic assays .
- Pharmacophore Mapping : Identify essential moieties (e.g., pyridine-methyl group for solubility) via comparative activity profiling .
- Crystallography : Resolve co-crystal structures with targets (if feasible) to validate docking predictions .
Q. How can researchers address stability challenges under physiological or storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or varying pH to identify degradation pathways (e.g., hydrolysis of the pyrrolone ring) .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (trehalose, mannitol) .
- HPLC Stability Assays : Monitor degradation products over time under accelerated storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
